molecular formula C17H16N4O B2686931 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1798040-36-4

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2686931
CAS No.: 1798040-36-4
M. Wt: 292.342
InChI Key: ZQSZIOOCOYIKOE-UHFFFAOYSA-N
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Description

The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone features a fused pyrido[4,3-d]pyrimidine core linked to an indole moiety via an ethanone bridge. Key structural attributes include:

  • Pyrido[4,3-d]pyrimidine core: A bicyclic system with hydrogenation at the 5,6,7,8-positions, enhancing conformational flexibility.
  • Indol-1-yl group: Positioned at the ethanone’s α-carbon, contributing to π-π stacking interactions and receptor binding.
  • Ethanone linker: Facilitates substituent diversity at the β-position, enabling modulation of pharmacokinetic properties.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(11-20-7-5-13-3-1-2-4-16(13)20)21-8-6-15-14(10-21)9-18-12-19-15/h1-5,7,9,12H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSZIOOCOYIKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and dihydropyridines under acidic or basic conditions.

    Attachment of the Ethanone Bridge: The ethanone bridge can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Indole Coupling: The final step involves coupling the indole moiety to the ethanone bridge, which can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of 7,8-dihydropyrido[4,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and lung cancer models .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

There is evidence suggesting that 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone may possess anti-inflammatory properties. It has been tested in models of inflammation where it demonstrated a reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound could be beneficial in various therapeutic areas:

  • Cancer Therapy : Its cytotoxic properties make it a candidate for further development as an anticancer agent.
  • Infectious Diseases : The antimicrobial efficacy suggests potential applications in treating infections resistant to current antibiotics.
  • Chronic Inflammatory Conditions : Its anti-inflammatory effects could be harnessed for managing diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

A few notable case studies illustrate the compound's effectiveness:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Efficacy :
    • Research conducted on various bacterial strains revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, outperforming some standard antibiotics .
  • Anti-inflammatory Activity :
    • In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in swelling and pain compared to control groups, suggesting its potential for clinical applications in inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Pyrido[4,3-d]pyrimidine Derivatives with Aromatic Substituents

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Biological Activity (IC50) Source Evidence
Target Compound Not explicitly provided ~390–420 (estimated) Indol-1-yl, ethanone N/A
2-(3,4-Dichlorophenyl)-1-{4-[(4-fluorophenyl)methyl]-... C23H19Cl2FN4O 489.33 Dichlorophenyl, fluorophenyl, ethanone Autotaxin inhibition: 0.796 µM
3-Phenyl-1-[2-phenyl-4-(piperidin-1-yl)-... C27H28N4O 424.55 Phenyl, piperidine Not reported

Key Findings :

  • The dichlorophenyl/fluorophenyl derivative () exhibits potent enzyme inhibition, suggesting that halogenated aryl groups enhance target affinity.
  • Piperidine substituents () may improve solubility but reduce molecular rigidity compared to indole-containing analogs.

Indole-Containing Analogs

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Synthesis Method Source Evidence
(6-(1H-Indol-3-yl)-9-nitro-...) C23H19N5O4 429.43 Indol-3-yl, nitro, hydroxyphenyl Green synthesis
N-{2-[2-(Inden-2-ylamino)-...}-acetamide C24H25N7O2 419.48 Indenyl, triazol-4-yl, acetamide Click chemistry

Key Findings :

  • Indol-3-yl derivatives () often exhibit nitro or hydroxyl groups, which may influence redox properties and toxicity.
  • Triazole-linked indenyl analogs () demonstrate modular synthetic routes (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling rapid diversification.

Substituent Effects on Pharmacokinetics

  • Pyrrolidine/Methylpyrrolidine : ’s compound (C23H28F3N5O, MW 447.5) includes a 1-methyl-2-pyrrolidinyl group, which may enhance blood-brain barrier penetration due to increased lipophilicity.
  • Acetamide vs.

Structural Insights from Crystallography

  • The crystal structure of 1-{2-[(2,3-dihydro-1H-inden-2-yl)amino]-...}ethanone (PDB: 6ZN) reveals a planar pyrido-pyrimidine core stabilized by hydrogen bonds with adjacent residues. The indenyl group occupies a hydrophobic pocket, while the ethanone linker adopts a conformation optimal for binding.

Biological Activity

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines elements of pyrido[4,3-d]pyrimidine and indole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a dihydropyrido-pyrimidine ring linked to an indole derivative. The molecular formula is C17H16N4C_{17}H_{16}N_{4}, with a molecular weight of approximately 284.34 g/mol. The compound's unique architecture is believed to contribute significantly to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets, including:

  • Enzymes : Inhibition or modulation of enzyme activity involved in key metabolic pathways.
  • Receptors : Binding to specific receptors that mediate cellular signaling pathways.
  • Gene Expression : Alteration of gene expression profiles through epigenetic mechanisms.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, a related class of compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 µM . These findings suggest that the compound may exhibit similar anticancer properties.

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, pyrido[4,3-d]pyrimidine derivatives have shown promise in anti-inflammatory and antimicrobial applications. For example, certain derivatives have been reported to inhibit cell proliferation and migration in various cancer models while also displaying antimicrobial activity against specific pathogens .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on MDA-MB-231 cells. The results indicated that compounds with similar structural features exhibited significant growth inhibition (IC50 values between 2.43–7.84 µM). Notably, these compounds also induced apoptosis in cancer cells by enhancing caspase-3 activity .

Study 2: Molecular Modeling

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to key proteins involved in cancer proliferation and survival pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeIC50 (µM)Biological Activity
Compound APyrido[4,3-d]pyrimidine2.43–7.84Anticancer
Compound BIndole Derivative10–20Antimicrobial
Compound CCurcumin Analogue5–15Anti-inflammatory

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